molecular formula C31H32NO3PS B13645022 (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13645022
M. Wt: 529.6 g/mol
InChI Key: NOXCEZAWDZQFLW-RFPXNCDYSA-N
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Description

®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphanyl group, a benzo[d][1,3]dioxole moiety, and a sulfinamide group, making it a valuable molecule for studies in organic synthesis, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach involves the use of Grignard reagents, which are prepared by reacting alkyl halides with magnesium in dry ether . These reagents are then used to form carbon-carbon bonds, leading to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic reactions and facilitating the formation of reactive intermediates. Additionally, its biological activity may be attributed to its ability to interact with cellular targets, such as enzymes and receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diphenylphosphanyl group enhances its utility in catalysis, while the sulfinamide group contributes to its biological activity.

Properties

Molecular Formula

C31H32NO3PS

Molecular Weight

529.6 g/mol

IUPAC Name

N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H32NO3PS/c1-31(2,3)37(33)32(4)30(23-14-8-5-9-15-23)26-20-27-28(35-22-34-27)21-29(26)36(24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-21,30H,22H2,1-4H3/t30-,37?/m0/s1

InChI Key

NOXCEZAWDZQFLW-RFPXNCDYSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

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